2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-12-27-15-10-8-14(9-11-15)17-13-28-21(22-17)23-20(24)16-6-5-7-18(25-2)19(16)26-3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQVFSICKNTSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves starting from 2,3-dimethoxybenzoic acid and reacting it with appropriate amine derivatives . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The yields of the synthesized product can vary, but they are generally in the range of 43-50% . Industrial production methods would likely involve scaling up this synthetic route with optimization for higher yields and purity.
Chemical Reactions Analysis
2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antioxidant and antibacterial agent.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide include other benzamide derivatives such as 2,3-dimethoxy-N-(2-propynyl)benzamide . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Q & A
Q. What are the established synthetic routes for 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Intermediate Preparation : React 4-(4-propoxyphenyl)-1,3-thiazol-2-amine with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions (0–5°C, pH 9–10) to form the amide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields >70% are achievable with strict pH and temperature control .
- Key Conditions :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Amidation | THF | None | 0–5°C | 75–80 |
| Purification | Ethanol | – | RT | 85–90 |
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Employ SHELX software for structure refinement. High-resolution data (R-factor < 0.05) ensures accurate bond-length and angle measurements .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 439.15) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy, propoxy, or thiazole groups (e.g., replacing methoxy with hydroxyl to assess hydrogen bonding ).
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC comparisons). For example, analogs with bulkier substituents may show reduced cell permeability .
- Computational Docking : Use AutoDock Vina to predict binding poses against targets like EGFR or tubulin. Validate with mutagenesis studies (e.g., Kd values from SPR) .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for this compound?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Dose-Response Analysis : Test a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses.
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) to explain discrepancies between in vitro and in vivo activity .
Q. How can computational modeling be integrated with experimental data to predict the compound’s binding interactions with therapeutic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations (e.g., with GROMACS) .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinity (ΔG). Compare with experimental IC values for correlation .
- Mutagenesis Validation : Replace key residues (e.g., EGFR Thr790) to test predicted hydrogen bonds or steric clashes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and cell media (e.g., DMEM + 10% FBS) using nephelometry .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation (e.g., cyclodextrin complexation) if degradation exceeds 10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
